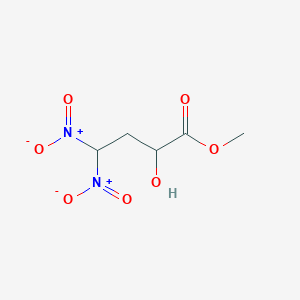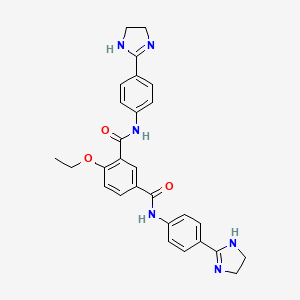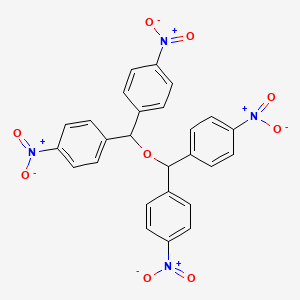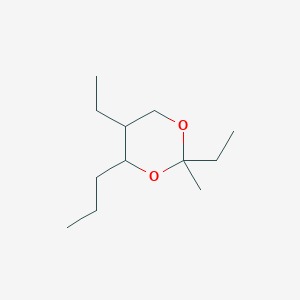
Chloro(3-methoxyphenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(3-methoxyphenyl)mercury is an organomercury compound with the chemical formula C7H7ClHgO. It is characterized by the presence of a mercury atom bonded to a chloro and a 3-methoxyphenyl group. Organomercury compounds are known for their significant biological and chemical activities, making them of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3-methoxyphenyl)mercury typically involves the reaction of 3-methoxyphenylmercury acetate with hydrochloric acid. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{HgO}_2\text{C}_2\text{H}_3 + \text{HCl} \rightarrow \text{C}_7\text{H}_7\text{ClHgO} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions: Chloro(3-methoxyphenyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, e.g., thiol substitution forms mercaptides.
Oxidation and Reduction Reactions: Products include various mercury oxidation states and corresponding organic derivatives.
科学的研究の応用
Chloro(3-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Chloro(3-methoxyphenyl)mercury involves its ability to interact with thiol groups in proteins and enzymes, leading to inhibition of their activity. This interaction is primarily due to the high affinity of mercury for sulfur atoms. The compound can also disrupt cellular processes by binding to other nucleophilic sites within cells.
類似化合物との比較
Phenylmercury Chloride: Similar structure but lacks the methoxy group.
Methylmercury Chloride: Contains a methyl group instead of a phenyl group.
Ethylmercury Chloride: Contains an ethyl group instead of a phenyl group.
Comparison: Chloro(3-methoxyphenyl)mercury is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological molecules. This structural difference can lead to variations in its chemical behavior and biological activity compared to other organomercury compounds.
特性
CAS番号 |
5961-61-5 |
|---|---|
分子式 |
C7H7ClHgO |
分子量 |
343.17 g/mol |
IUPAC名 |
chloro-(3-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |
InChIキー |
ZQFBTXOJZJFEJQ-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=CC=C1)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)





